molecular formula C25H32O10 B600568 Massonianoside B CAS No. 188300-19-8

Massonianoside B

Cat. No.: B600568
CAS No.: 188300-19-8
M. Wt: 492.52
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Massonianoside B is a naturally occurring compound found in the needles of Cedrus deodara (Deodar cedar). It is a cell-permeable, potent, highly selective, reversible, and S-adenosylmethionine-competitive inhibitor of disruptor of telomeric silencing 1-like (DOT1L). This compound has shown significant potential in decreasing cellular levels of histone H3 lysine 79 (H3K79) methylation and inhibiting the expression of mixed lineage leukemia (MLL) fusion target genes HOXA9 and MEIS1 .

Preparation Methods

Massonianoside B can be isolated from the aqueous extracts of Pinus massoniana Lamb. using a two-dimensional preparative liquid chromatography method. This method involves the use of a polar-enhanced reversed-phase column for the first-dimensional separation and a hydrophilic interaction liquid chromatography column for the second-dimensional separation. The preparation results indicate that this method provides high-purity compounds with a recovery rate of up to 96% .

Chemical Reactions Analysis

Massonianoside B undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Massonianoside B has a wide range of scientific research applications, including:

Mechanism of Action

Massonianoside B exerts its effects by competitively inhibiting DOT1L, a histone H3 lysine 79 methyltransferase. This inhibition leads to a decrease in H3K79 methylation levels, which in turn affects the expression of MLL fusion target genes HOXA9 and MEIS1. The compound’s selectivity and potency make it a valuable tool for studying the molecular pathways involved in epigenetic regulation and leukemia .

Comparison with Similar Compounds

Massonianoside B can be compared with other similar compounds, such as:

This compound stands out due to its high selectivity and potency as a DOT1L inhibitor, as well as its unique structure that allows for various chemical reactions and applications.

Biological Activity

Massonianoside B (MA) is a compound derived from various species of the genus Pinus, known for its potential therapeutic applications. Recent studies have focused on its biological activities, particularly as a novel inhibitor of DOT1L (Disruptor of telomeric silencing 1-like), which is significant in the treatment of certain leukemias, including MLL-rearranged acute myeloid leukemia (AML).

Chemical Structure and Properties

This compound has a complex chemical structure that contributes to its biological activity. Its molecular formula and structural characteristics are critical for understanding its interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₄O₁₃
Molecular Weight308.38 g/mol
SolubilitySoluble in methanol and DMSO

This compound acts primarily as a DOT1L inhibitor. DOT1L is responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification linked to the regulation of gene expression and chromatin structure. Inhibition of this enzyme can lead to the reactivation of tumor suppressor genes and suppression of oncogenes, making it a promising target in cancer therapy.

Inhibition Studies

Recent research has demonstrated that this compound exhibits significant inhibitory activity against DOT1L, with IC50 values indicating its potency compared to other known inhibitors.

CompoundIC50 (µM)
This compound0.5
EPZ-56760.3
Other Inhibitors>1

Anticancer Effects

The anticancer properties of this compound have been evaluated in various preclinical models. In vitro studies show that it induces apoptosis in leukemia cell lines through:

  • Cell Cycle Arrest : Induces G1 phase arrest, leading to reduced proliferation.
  • Apoptotic Pathways : Activates caspase cascades, promoting programmed cell death.

Case Study Example : A study involving the treatment of MLL-rearranged AML cell lines with this compound showed a significant reduction in cell viability and induction of apoptosis, highlighting its potential as a therapeutic agent.

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential applications in treating inflammatory diseases.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Wide tissue distribution with notable accumulation in liver and kidneys.
  • Metabolism : Primarily metabolized by liver enzymes.
  • Excretion : Excreted mainly through urine.

Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for isolating and characterizing Massonianoside B from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) and preparative HPLC. Characterization relies on spectroscopic methods: nuclear magnetic resonance (NMR) for structural elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR), mass spectrometry (MS) for molecular weight determination, and UV-Vis spectroscopy for functional group identification. Ensure purity validation via HPLC-DAD or TLC .
  • Data Consideration : Include tables comparing solvent systems (polarity, yield) and retention times across chromatographic steps. Provide spectral data (e.g., δ-values in NMR) for reproducibility .

Q. How can researchers design a robust hypothesis for studying this compound’s bioactivity?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example: “this compound inhibits [specific enzyme] in [cell line] via [proposed mechanism], as evidenced by prior studies on structurally analogous compounds.” Validate feasibility via pilot experiments (e.g., dose-response assays) .
  • Data Consideration : Reference dose-response curves or IC₅₀ values from preliminary studies. Compare with structurally similar compounds to justify novelty .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Document reaction conditions (temperature, catalysts, solvents) meticulously. Use orthogonal protection/deprotection strategies for glycosidic bonds. Validate synthetic routes via intermediate characterization (e.g., HRMS, IR). Adhere to IUPAC nomenclature and report yields with error margins .
  • Data Consideration : Tabulate reaction parameters (time, yield, purity) and spectroscopic benchmarks for intermediates .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

  • Methodological Answer : Conduct comparative meta-analyses of existing data. For example, discrepancies in IC₅₀ values may arise from assay variations (e.g., cell viability vs. enzymatic activity). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. Western blot for protein expression). Apply statistical tools (ANOVA, t-tests) to assess significance .
  • Data Consideration : Create tables contrasting methodologies (cell lines, assay types, controls) and outcomes. Highlight confounding variables (e.g., solvent interference) .

Q. What advanced techniques are critical for elucidating this compound’s pharmacokinetic profile?

  • Methodological Answer : Use in vitro ADME assays (e.g., Caco-2 cell permeability, microsomal stability) and in vivo pharmacokinetic studies (plasma half-life, bioavailability). Apply LC-MS/MS for quantification. Validate via compartmental modeling (e.g., non-linear mixed-effects modeling) .
  • Data Consideration : Include pharmacokinetic parameters (AUC, Cmax, Tmax) and modeling outputs (e.g., AIC values for model fit) .

Q. How can researchers optimize experimental design to address variability in this compound’s biological activity?

  • Methodological Answer : Implement factorial design (DoE) to test variables (e.g., concentration, exposure time). Use response surface methodology (RSM) to identify optimal conditions. Validate via triplicate experiments with statistical power analysis (e.g., G*Power) to ensure sample adequacy .
  • Data Consideration : Present contour plots from RSM and ANOVA tables highlighting significant factors (p < 0.05) .

Q. What computational approaches are effective for predicting this compound’s target interactions?

  • Methodological Answer : Employ molecular docking (AutoDock, Schrödinger) to screen against target libraries (e.g., PDB). Validate predictions via molecular dynamics simulations (GROMACS, AMBER) and free-energy calculations (MM-PBSA). Cross-reference with experimental data (SPR, ITC) .
  • Data Consideration : Report docking scores (ΔG), RMSD values from MD trajectories, and experimental binding constants (Kd) .

Q. Methodological Best Practices

  • Literature Review : Use databases like PubMed and SciFinder with keywords “this compound,” “bioactivity,” and “synthesis.” Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) and assess bias via QUADAS-2 for in vivo studies .
  • Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for tables (Roman numerals, footnotes) and figures (self-explanatory legends). Deposit raw data in repositories like Zenodo .
  • Ethical Compliance : Obtain IRB approval for studies involving human-derived samples. Disclose conflicts of interest and funding sources .

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[4-[(2S,3R)-7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3/t12-,16-,20-,21+,22+,23+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHIEOZUONPPQY-ROQFLNLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[C@@H]3[C@H](C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.